Amyloid beta-protein(10-35)

Description

Properties

IUPAC Name |

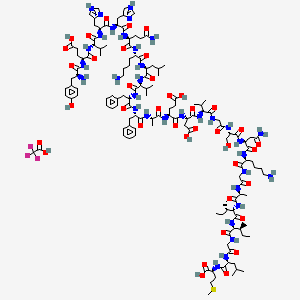

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C133H204N34O37S.C2HF3O2/c1-18-72(13)109(129(199)143-62-101(173)148-89(50-67(3)4)120(190)155-88(133(203)204)46-49-205-17)167-132(202)110(73(14)19-2)166-112(182)74(15)146-100(172)61-141-114(184)83(34-26-28-47-134)152-124(194)95(57-99(138)171)159-127(197)97(64-168)149-102(174)63-142-128(198)106(69(7)8)163-126(196)96(58-105(179)180)160-117(187)86(41-44-103(175)176)150-111(181)75(16)147-119(189)91(53-76-30-22-20-23-31-76)157-121(191)92(54-77-32-24-21-25-33-77)161-130(200)108(71(11)12)165-125(195)90(51-68(5)6)156-115(185)84(35-27-29-48-135)153-116(186)85(40-43-98(137)170)154-122(192)93(55-79-59-139-65-144-79)158-123(193)94(56-80-60-140-66-145-80)162-131(201)107(70(9)10)164-118(188)87(42-45-104(177)178)151-113(183)82(136)52-78-36-38-81(169)39-37-78;3-2(4,5)1(6)7/h20-25,30-33,36-39,59-60,65-75,82-97,106-110,168-169H,18-19,26-29,34-35,40-58,61-64,134-136H2,1-17H3,(H2,137,170)(H2,138,171)(H,139,144)(H,140,145)(H,141,184)(H,142,198)(H,143,199)(H,146,172)(H,147,189)(H,148,173)(H,149,174)(H,150,181)(H,151,183)(H,152,194)(H,153,186)(H,154,192)(H,155,190)(H,156,185)(H,157,191)(H,158,193)(H,159,197)(H,160,187)(H,161,200)(H,162,201)(H,163,196)(H,164,188)(H,165,195)(H,166,182)(H,167,202)(H,175,176)(H,177,178)(H,179,180)(H,203,204);(H,6,7)/t72-,73-,74-,75-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,106-,107-,108-,109-,110-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSBKIYPWLNTJV-BAGJTMSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H205F3N34O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3017.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Amyloid Beta-Protein (10-35)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amyloid Beta-Protein (10-35) in Alzheimer's Disease Research

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain.[1][2] These plaques are primarily composed of aggregated amyloid beta (Aβ) peptides, which are proteolytic products of the amyloid precursor protein.[3] The Aβ(10-35) fragment is a crucial region within the full-length Aβ peptide that has been shown to be involved in the fibrillogenesis and neurotoxicity associated with the disease.[3][4] Understanding the structural and functional properties of Aβ(10-35) is paramount for developing therapeutic strategies targeting Alzheimer's disease.

This guide provides a comprehensive overview of the chemical synthesis and purification of Aβ(10-35), offering detailed protocols and expert insights to ensure the production of high-purity, monomeric peptide suitable for a range of downstream applications.

Part 1: Chemical Synthesis of Aβ(10-35) via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like Aβ(10-35).[5][6] The most common and effective strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[5][7]

The Rationale Behind Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy offers several advantages for the synthesis of amyloidogenic peptides:

-

Mild Cleavage Conditions: The Fmoc protecting group is removed under mild basic conditions, which preserves the integrity of acid-sensitive residues and modifications.[5]

-

Versatility: A wide range of Fmoc-protected amino acid derivatives and resins are commercially available, allowing for flexibility in synthesis design.[8]

-

Efficiency: Automated peptide synthesizers utilizing Fmoc chemistry can rapidly assemble peptide chains with high coupling efficiency.[3]

However, the synthesis of hydrophobic and aggregation-prone peptides like Aβ fragments can be challenging due to on-resin aggregation, which can lead to incomplete reactions and low yields.[6][9]

Experimental Workflow for Fmoc-SPPS of Aβ(10-35)

Caption: General workflow for the solid-phase synthesis of Aβ(10-35) using Fmoc chemistry.

Step-by-Step Protocol for Aβ(10-35) Synthesis

Materials and Reagents:

| Reagent/Material | Purpose | Typical Supplier |

| Fmoc-L-amino acids | Building blocks for peptide synthesis | Major chemical suppliers |

| Rink Amide MBHA resin | Solid support for peptide synthesis | Major chemical suppliers |

| N,N-Dimethylformamide (DMF) | Solvent for synthesis | High-purity grade |

| Piperidine | Reagent for Fmoc deprotection | Reagent grade |

| HBTU/HOBt | Coupling reagents | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction | Reagent grade |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from resin | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |

| Dichloromethane (DCM) | Solvent for washing | High-purity grade |

| Diethyl ether (cold) | For peptide precipitation | Anhydrous |

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (the C-terminal residue of Aβ(10-35)) with HBTU/HOBt and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the Aβ(10-35) sequence. To mitigate on-resin aggregation, especially in hydrophobic regions, consider using stronger bases like DBU for deprotection or incorporating anti-aggregation solvents like DMSO.[9][10]

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[7]

-

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Washing and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.

Part 2: Purification of Aβ(10-35) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide contains various impurities, including deletion sequences and incompletely deprotected peptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying amyloid beta peptides to a high degree of homogeneity (>95%).[3][11]

The Principle of RP-HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile) concentration. More hydrophobic peptides interact more strongly with the stationary phase and elute at higher organic solvent concentrations.

Optimizing RP-HPLC for Aβ Peptides

Purification of Aβ peptides can be challenging due to their hydrophobicity and tendency to aggregate.[11][12] Several strategies can be employed to improve peak resolution and recovery:

-

Elevated Temperature: Running the HPLC at elevated temperatures (e.g., 60-80°C) can disrupt peptide aggregates and improve peak shape and recovery.[12][13]

-

Alternative Stationary Phases: While C18 columns are common, more hydrophobic stationary phases or polymeric phases like poly(styrene/divinylbenzene) can offer better separation for highly hydrophobic peptides.[11][14]

-

Mobile Phase Modifiers: The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is standard. High pH mobile phases can also be effective for Aβ purification, as they can alter the peptide's charge and reduce aggregation.[11]

Experimental Workflow for RP-HPLC Purification

Caption: A typical workflow for the purification of synthetic Aβ(10-35) using RP-HPLC.

Step-by-Step Protocol for Aβ(10-35) Purification

Materials and Reagents:

| Reagent/Material | Purpose | Typical Supplier |

| Crude Aβ(10-35) peptide | Starting material for purification | From synthesis |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | To disaggregate and solubilize the peptide | High-purity grade |

| Acetonitrile (ACN) | Organic mobile phase for HPLC | HPLC grade |

| Trifluoroacetic acid (TFA) | Ion-pairing agent for HPLC | HPLC grade |

| Ultrapure water | Aqueous mobile phase for HPLC | 18.2 MΩ·cm |

| C18 RP-HPLC column | Stationary phase for separation | Preparative scale |

Protocol:

-

Peptide Solubilization: To break down any pre-existing aggregates, dissolve the crude Aβ(10-35) peptide in a strong solvent like HFIP.[15] Lyophilize the peptide to remove the HFIP, resulting in a monomeric peptide film.

-

HPLC Setup: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).

-

Sample Injection: Reconstitute the lyophilized peptide in the initial mobile phase and inject it onto the column.

-

Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% acetonitrile over 60 minutes). Monitor the elution profile at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.[3]

-

Pooling and Lyophilization: Pool the fractions containing the pure Aβ(10-35) peptide (>95% purity). Freeze the pooled fractions in liquid nitrogen and lyophilize to obtain a pure, dry peptide powder.

Part 3: Characterization and Quality Control

Thorough characterization of the purified Aβ(10-35) is essential to ensure its identity, purity, and suitability for downstream experiments.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide.[3][16] Techniques like MALDI-TOF or ESI-MS can provide precise mass determination, verifying the correct amino acid sequence.[3]

Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final peptide product.[11] A single, sharp peak on the chromatogram indicates a high degree of purity.

Amino Acid Analysis

Amino acid analysis can be performed to confirm the amino acid composition of the peptide, providing further validation of its identity.

Part 4: Handling and Storage of Aβ(10-35)

Due to its inherent tendency to aggregate, proper handling and storage of Aβ(10-35) are critical to maintain its monomeric state.[15][17]

-

Storage of Lyophilized Peptide: Store the lyophilized peptide at -80°C.[17][18]

-

Reconstitution: To prepare stock solutions, dissolve the peptide in a disaggregating solvent like 1% ammonium hydroxide or 10 mM NaOH.[17] Alternatively, for immediate use, reconstitution in ice-cold PBS is possible.[17]

-

Aliquoting and Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[15][17] Snap-freeze the aliquots in liquid nitrogen and store them at -80°C.[17]

-

Pre-use Preparation: Before use, it is recommended to centrifuge the thawed aliquot at high speed to pellet any small, insoluble aggregates that may have formed.[17][19]

Conclusion

The successful synthesis and purification of Aβ(10-35) require careful attention to detail and an understanding of the peptide's challenging physicochemical properties. By following the robust protocols outlined in this guide, researchers can obtain high-purity, monomeric Aβ(10-35) that is suitable for a wide range of structural and functional studies aimed at unraveling the complexities of Alzheimer's disease.

References

-

Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. MDPI. Available from: [Link]

-

Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells. ACS Chemical Neuroscience. Available from: [Link]

-

Propagating structure of Alzheimer's β-amyloid(10–35) is parallel β-sheet with residues in exact register. PubMed Central. Available from: [Link]

-

Mass spectrometric characterization of brain amyloid beta isoform signatures in familial and sporadic Alzheimer's disease. National Institutes of Health. Available from: [Link]

-

A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. PubMed Central. Available from: [Link]

-

A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. National Institutes of Health. Available from: [Link]

-

A Mass Spectrometric Approach for Characterization of Amyloid-β Aggregates and Identification of Their Post-Translational Modifications. Sci-Hub. Available from: [Link]

-

Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42) by High- Temperature Reversed-Phase HPLC. Agilent. Available from: [Link]

-

Facile synthesis of beta-amyloid by solid-phase peptide synthesis. ResearchGate. Available from: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. Available from: [Link]

-

A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. eScholarship.org. Available from: [Link]

-

What are the storage conditions that prevent aggregation in B-amyloid peptids?. ResearchGate. Available from: [Link]

-

Improved Preparation of Amyloid-?? Peptides Using DBU as N??-Fmoc Deprotection Reagent. ResearchGate. Available from: [Link]

-

Structure of the β-Amyloid(10-35) Fibril. Journal of the American Chemical Society. Available from: [Link]

-

Efficient access to highly pure β-amyloid peptide by optimized solid-phase synthesis. ScienceDirect. Available from: [Link]

-

Problems with Amyloid Beta Oligomer Preparation. ResearchGate. Available from: [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

-

The use of mass spectrometry to study amyloid-β peptides. Academia.edu. Available from: [Link]

-

Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. National Institutes of Health. Available from: [Link]

-

Preparing Synthetic Aβ in Different Aggregation States. PubMed Central. Available from: [Link]

-

Revealing Protein Structures in Solid-Phase Peptide Synthesis by 13C Solid-State NMR: Evidence of Excessive Misfolding for Alzheimer's β. Journal of the American Chemical Society. Available from: [Link]

-

Amyloid Beta Peptides Quantification by SPE-LC-MS/MS with Automated Sample Preparation for Preclinical Research and Biomarker. Waters. Available from: [Link]

-

Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. Available from: [Link]

-

Mass spectrometric characterization of brain amyloid beta isoform signatures in familial and sporadic Alzheimer´s disease. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Propagating structure of Alzheimer’s β-amyloid(10–35) is parallel β-sheet with residues in exact register - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. mdpi.com [mdpi.com]

- 14. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. [escholarship.org]

- 15. bachem.com [bachem.com]

- 16. (PDF) The use of mass spectrometry to study amyloid-β peptides [academia.edu]

- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 18. researchgate.net [researchgate.net]

- 19. Handling Instructions | Amyloid Beta Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

A Senior Application Scientist's Guide to the Recombinant Expression and Purification of Amyloid-beta (10-35)

Authored for Researchers, Scientists, and Drug Development Professionals

The study of amyloid-beta (Aβ) peptides is central to unraveling the complex pathology of Alzheimer's disease (AD). While full-length Aβ(1-40) and Aβ(1-42) are the primary components of amyloid plaques, smaller fragments like Aβ(10-35) also play a significant role.[1] This particular fragment, which forms a collapsed coil structure, is a crucial piece in understanding the aggregation cascade that leads to the formation of neurotoxic oligomers and fibrils.[1]

Producing high-quality, monomeric Aβ(10-35) is a formidable challenge due to its inherent hydrophobicity and propensity to aggregate.[2][3] Synthetic peptide production often suffers from batch-to-batch variability and can be cost-prohibitive for the large quantities required for structural and functional studies.[2][4] Recombinant expression, particularly in Escherichia coli, offers a cost-effective and scalable alternative, providing the means to generate highly pure and isotope-labeled peptides for advanced analytical techniques.[5][6]

This guide provides an in-depth, field-proven methodology for the successful recombinant expression, purification, and validation of Aβ(10-35). We will move beyond a simple recitation of steps to explain the critical reasoning behind each choice, ensuring a robust and reproducible workflow from construct design to final quality control.

Chapter 1: Strategic Planning for Aβ(10-35) Expression: The Fusion Tag Imperative

Direct expression of a small, aggregation-prone peptide like Aβ(10-35) in E. coli is often fraught with low yields and toxicity to the host.[4] The solution lies in the use of a fusion partner, a larger, more soluble protein genetically fused to the target peptide. This strategy not only enhances solubility and yield but also simplifies purification.[4][7][8]

The Causality Behind Fusion Tag Selection:

The choice of fusion tag is the most critical decision in this workflow. While many options exist, such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), we advocate for a His-tagged fusion partner for its simplicity and efficiency in purification.[7][9] A well-characterized, highly soluble protein like intestinal fatty acid-binding protein (IFABP) serves as an excellent scaffold.[4]

Key considerations for the expression construct:

-

Solubility Partner: A highly soluble protein like IFABP or SUMO (Small Ubiquitin-like Modifier) prevents the Aβ peptide from aggregating within the E. coli cytoplasm.[4][8]

-

Affinity Tag: An N-terminal Hexahistidine (6xHis) tag allows for efficient capture and purification of the fusion protein using Immobilized Metal Affinity Chromatography (IMAC).[4][10]

-

Cleavage Site: A specific protease cleavage site (e.g., for TEV protease or Factor Xa) must be engineered between the fusion partner and the Aβ(10-35) sequence.[4][10] This allows for the precise removal of the tag, yielding the authentic Aβ peptide with no extraneous amino acids.[4]

-

Codon Optimization: The DNA sequence encoding Aβ(10-35) should be optimized for E. coli codon usage to ensure efficient translation.

Chapter 2: The Expression Workflow: From Gene to Inclusion Body

The standard choice for expressing Aβ peptides is the E. coli BL21(DE3) strain, which is engineered for high-level protein expression under the control of the T7 promoter.[11] Due to the hydrophobic nature of Aβ, the fusion protein will predominantly accumulate in insoluble inclusion bodies.[2][12] While this may seem counterintuitive after choosing a soluble fusion partner, it is actually advantageous as it protects the peptide from proteolytic degradation and simplifies initial isolation.

Detailed Protocol: Expression and Harvesting

-

Transformation: Transform chemically competent E. coli BL21(DE3) cells with the pET-based expression vector containing your His-IFABP-Aβ(10-35) construct. Plate on Luria Broth (LB) agar plates with the appropriate antibiotic and incubate overnight at 37°C.[12]

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Expression: Continue to culture the cells for 4-5 hours at 37°C. The high temperature and strong induction favor the formation of inclusion bodies.

-

Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or proceed directly to purification.

Chapter 3: Purification and Isolation: The Path to Monomeric Purity

The purification strategy is a multi-step process designed to first isolate the fusion protein from the bulk of cellular components, then cleave off the fusion tag, and finally purify the Aβ(10-35) peptide to homogeneity.

Protocol Part 1: Inclusion Body Isolation and Solubilization

-

Resuspension & Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole). Lyse the cells by sonication on ice. The goal is to completely disrupt the cells to release the inclusion bodies.

-

Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet sequentially with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove membrane fragments and contaminating proteins.[2]

-

Solubilization: Solubilize the washed inclusion bodies in a strong denaturant.[13] Use 20 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 8 M Urea or 6 M Guanidine Hydrochloride (GuHCl)).[11][12][13] Incubate at room temperature with gentle rocking for 1-2 hours until the solution is clear.

-

Clarification: Centrifuge the solubilized solution at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble debris. The supernatant now contains the denatured His-IFABP-Aβ(10-35) fusion protein.

Protocol Part 2: Affinity Chromatography and Tag Cleavage

-

IMAC Purification: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with solubilization buffer. The His-tag will bind to the nickel resin.

-

Wash: Wash the column extensively with wash buffer (solubilization buffer with 20-40 mM Imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the fusion protein with elution buffer (solubilization buffer with 250-500 mM Imidazole).

-

Dialysis & Cleavage: Dialyze the eluted fusion protein against a buffer compatible with your chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) to remove urea and imidazole. Add the protease (e.g., TEV protease) and incubate overnight at 4°C to cleave the Aβ(10-35) from the His-IFABP tag.[10]

Protocol Part 3: Final Purification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying amyloid peptides, capable of separating peptides with very similar properties and ensuring a very high degree of purity.[4][12][13]

-

Sample Preparation: After cleavage, the solution will contain the Aβ(10-35) peptide, the His-IFABP tag, and the protease. Acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%. This ensures the peptides are protonated and will bind effectively to the C18 column.

-

Chromatography:

-

Column: Use a semi-preparative C18 column.

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Run a linear gradient from ~15% to 50% Mobile Phase B over 30-40 minutes.[4] Aβ(10-35) is expected to elute at approximately 30-35% acetonitrile.[4]

-

Detection: Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major Aβ(10-35) peak.

-

Lyophilization: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain a fluffy, white powder. Store the lyophilized peptide at -80°C.

Insight from the Field: Heating the C18 column to 60-80°C can significantly improve peak shape and recovery for hydrophobic peptides like Aβ by reducing on-column aggregation.[3][12]

Chapter 4: Quality Control and Validation: A Self-Validating System

Rigorous quality control is non-negotiable. The final product must be validated for identity, purity, and, most importantly, its monomeric state before use in any downstream assay.

| Parameter | Method | Expected Result | Purpose |

| Purity & Size | Tricine-SDS-PAGE / Western Blot | A single band at ~2.9 kDa for Aβ(10-35).[9] | Confirms correct molecular weight and assesses purity. |

| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Observed mass should match the calculated mass of Aβ(10-35).[2][12] | Unambiguously confirms the identity of the purified peptide. |

| Purity (Quantitative) | Analytical RP-HPLC | A single, sharp peak representing >95% of total peak area.[14] | Provides a quantitative measure of final product purity. |

| Aggregation Propensity | Thioflavin T (ThT) Fluorescence Assay | Low initial fluorescence, with a characteristic sigmoidal increase over time upon incubation at 37°C.[15][16] | Confirms the peptide is aggregation-competent and suitable for fibrillation studies. |

Protocol: Thioflavin T (ThT) Aggregation Assay

This assay is essential to confirm that the purified recombinant peptide is functionally active and capable of forming amyloid fibrils.[15]

-

Peptide Preparation: To ensure a monomeric starting state, dissolve the lyophilized Aβ(10-35) in a disaggregating solvent like 1% ammonium hydroxide or 10mM NaOH, then dilute into the final assay buffer (e.g., PBS, pH 7.4).[17]

-

Assay Setup: In a 96-well non-binding black plate, prepare reactions containing:

-

Aβ(10-35) peptide (e.g., 10-20 µM final concentration).

-

Thioflavin T (10-20 µM final concentration).

-

Assay Buffer (e.g., PBS, pH 7.4).[15]

-

-

Measurement: Place the plate in a fluorescence plate reader set to 37°C. Measure fluorescence (Excitation: ~440-450 nm, Emission: ~482-490 nm) at regular intervals (e.g., every 5-10 minutes) with intermittent shaking.[16][18]

-

Analysis: Plot fluorescence intensity against time. A successful preparation will show a classic nucleation-dependent polymerization curve with a lag phase, an exponential growth phase, and a final plateau.[5]

References

-

Cen, X. et al. (2020). Fast Purification of Recombinant Monomeric Amyloid-β from E. coli and Amyloid-β-mCherry Aggregates from Mammalian Cells. ACS Chemical Neuroscience. [Link]

-

Finder, V. H. et al. (2019). Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. MDPI. [Link]

-

Paravastu, A. K. et al. (2009). Expression and purification of amyloid-β peptides from Escherichia coli. Protein Expression and Purification. [Link]

-

Walsh, D. M. et al. (2009). A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. The FEBS Journal. [Link]

-

Beauti, W. (2017). Recombinant Expression and Purification of Amyloid-β in E. coli. The Aquila Digital Community. [Link]

-

Mondal, B. et al. (2017). An expeditious and facile method of amyloid beta (1–42) purification. PLoS ONE. [Link]

-

Zheng, J. et al. (2015). A novel method for expression and purification of authentic amyloid-β with and without (15)N labels. Protein Expression and Purification. [Link]

-

Reid, E. et al. (2015). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments. [Link]

-

Biancalana, M. & Koide, S. (2010). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

Zhang, L. et al. (2009). Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli. Protein Expression and Purification. [Link]

-

Ricker, R. (n.d.). Monitoring the Purification of Synthetic Amyloid Peptide Ab (1-42) by High- Temperature Reversed-Phase HPLC. Agilent. [Link]

-

ResearchGate. (n.d.). Construction of the MBP-Aβ42 fusion protein expression vector. ResearchGate. [Link]

-

AnaSpec. (n.d.). SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit. AnaSpec. [Link]

-

ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. ResearchGate. [Link]

-

Grönwall, C. et al. (2008). Recombinant amyloid beta-peptide production by coexpression with an affibody ligand. Protein Engineering, Design and Selection. [Link]

- Google Patents. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

-

Creative Diagnostics. (n.d.). Amyloid Beta Pre-Formed Fibrils (PFFs). Creative Diagnostics. [Link]

-

H-H, K. et al. (2015). Evaluation of the amyloid beta-GFP fusion protein as a model of amyloid beta peptides-mediated aggregation: a study of DNAJB6 chaperone. Frontiers in Neuroscience. [Link]

-

Falsone, S. F. G. et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. [Link]

-

Bitan, G. & Teplow, D. B. (2005). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology. [Link]

-

Strickler, J. et al. (2006). Fusion Tags for Protein Expression and Purification. BioPharm International. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. Expression and purification of amyloid-β peptides from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A facile method for expression and purification of the Alzheimer’s disease-associated amyloid β-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Expression, purification, and characterization of recombinant human beta-amyloid42 peptide in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel method for expression and purification of authentic amyloid-β with and without (15)N labels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aquila.usm.edu [aquila.usm.edu]

- 12. mdpi.com [mdpi.com]

- 13. An expeditious and facile method of amyloid beta (1–42) purification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. anaspec.com [anaspec.com]

- 17. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 18. bio-protocol.org [bio-protocol.org]

A Researcher's Guide to Handling and Solubilization of Amyloid Beta-Protein (10-35)

Preamble: Navigating the Intricacies of a Malleable Peptide

The Amyloid Beta-protein (10-35) fragment, with the amino acid sequence YEVHHQKLVFFAEDVGSNKGAIIGLM, serves as a crucial model in Alzheimer's disease research.[1] It encapsulates many of the amyloidogenic properties of the full-length Aβ peptides (1-40 and 1-42) while offering a more controlled and reproducible system for studying fibril formation.[1][2] However, its very propensity to aggregate, the characteristic that makes it a valuable research tool, also presents significant handling challenges. This guide provides a comprehensive framework for the solubilization and handling of Aβ(10-35), grounded in biophysical principles to ensure experimental reproducibility and integrity.

The inherent challenge with Aβ peptides lies in their conformational plasticity. In solution, Aβ(10-35) does not adopt a single, stable structure but rather exists as a dynamic ensemble of collapsed globular states, predominantly characterized by random coils and bends with minimal α-helical or β-sheet content.[2][3] This conformational heterogeneity is a prelude to the nucleation-dependent polymerization process that leads to the formation of β-sheet rich oligomers and fibrils, the pathological hallmarks of Alzheimer's disease. Therefore, the primary objective of any handling protocol is to reliably generate a homogenous, monomeric, and seed-free starting population of the peptide.

I. Initial Receipt and Storage of Lyophilized Aβ(10-35)

Lyophilized Aβ peptides are often delivered as a seemingly innocuous white powder. However, improper handling at this initial stage can introduce confounding variables into your experiments.

-

Acclimatization: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 30 minutes. This simple step prevents the condensation of atmospheric moisture onto the peptide, which can promote premature aggregation.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which are known to induce aggregation, it is strongly recommended to aliquot the peptide upon initial reconstitution.[4] The choice of storage solvent and aliquot size should be dictated by your experimental needs.

-

Storage Conditions: Store lyophilized Aβ(10-35) at -20°C or -80°C for long-term stability. Once reconstituted, snap-freeze the aliquots in liquid nitrogen and store them at -80°C.

II. The Cornerstone of Reproducibility: Solubilization and Monomerization

The selection of a solubilization strategy is the most critical step in preparing Aβ(10-35) for experimentation. The goal is to disrupt any pre-existing aggregates and to generate a uniform population of monomers. Several effective methods exist, each with its own set of advantages and considerations.

A. The HFIP Advantage: Eradicating Pre-formed Aggregates

For rigorous studies demanding the complete disassembly of pre-existing aggregates, treatment with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is the gold standard. HFIP is a potent disaggregating agent that disrupts the hydrogen bonds underpinning β-sheet structures, effectively breaking down fibrils and oligomers into monomers.[5]

-

Dissolution: Add HFIP directly to the lyophilized Aβ(10-35) to achieve a concentration of 1 mg/mL.

-

Incubation: Incubate the solution at room temperature for 1-2 hours with occasional vortexing to ensure complete dissolution and monomerization.

-

Solvent Removal: Evaporate the HFIP under a gentle stream of nitrogen gas or using a vacuum concentrator (e.g., SpeedVac) to form a thin peptide film on the bottom of the tube.

-

Storage: The resulting peptide film can be stored at -20°C or -80°C for extended periods.

B. Alkaline Solubilization: A Rapid and Effective Alternative

For many applications, alkaline solubilization provides a rapid and effective means of preparing monomeric Aβ(10-35). The high pH helps to deprotonate acidic residues and disrupt electrostatic interactions that can contribute to aggregation.

This is a widely used and gentle method for solubilizing Aβ peptides.[4]

-

Initial Dissolution: Add a small volume of 1% NH₄OH (e.g., 70-80 µL per 1 mg of peptide) directly to the lyophilized Aβ(10-35).[4]

-

Brief Centrifugation: Spin the vial briefly (>1000 x g) to collect the solution at the bottom.[4]

-

Dilution: Immediately dilute the peptide solution with an ice-cold working buffer (e.g., PBS) to the final desired concentration (≤1 mg/mL).[4]

-

Mixing: Pipette up and down gently to ensure thorough mixing. Avoid vigorous vortexing, which can promote aggregation.[4]

-

Use or Store: Use the solution immediately or snap-freeze aliquots for storage at -80°C.

A stronger alkaline treatment that can be effective for more stubborn aggregates.

-

Dissolution: Dissolve the Aβ(10-35) in 10 mM NaOH to a concentration of 1 mg/mL.[4]

-

Sonication: Sonicate the solution in a bath sonicator for up to 30 minutes to aid in the dissolution and disruption of aggregates.[4]

-

Aliquoting and Storage: Aliquot the solution and snap-freeze for storage at -80°C.

-

pH Adjustment: When thawing for use, remember to account for the high pH of the stock solution and adjust the pH of your final experimental buffer accordingly.

C. Organic Co-solvents: Enhancing Solubility

Dimethyl sulfoxide (DMSO) is another common solvent for reconstituting Aβ peptides, particularly after HFIP treatment.[5] It is crucial to use anhydrous, high-quality DMSO to prevent the introduction of water, which can initiate aggregation.

-

Reconstitution: Add a small volume of anhydrous DMSO to the HFIP-treated peptide film to create a concentrated stock solution (e.g., 1-5 mM).

-

Dilution: Dilute the DMSO stock solution into your aqueous buffer of choice for your experiment. The final DMSO concentration should be kept low (typically <1%) to minimize its effects on peptide structure and biological assays.

| Solubilization Method | Key Advantages | Considerations | Typical Starting Concentration |

| HFIP Treatment | Most effective for complete monomerization; removes pre-existing seeds. | Requires handling of a volatile and corrosive solvent; involves a solvent evaporation step. | 1 mg/mL in HFIP |

| Ammonium Hydroxide | Rapid and gentle; good for routine preparations. | May not be sufficient for highly aggregated peptide lots. | Initial dissolution in 1% NH₄OH, then diluted to ≤1 mg/mL. |

| Sodium Hydroxide | Stronger alkaline treatment; effective for stubborn aggregates. | Requires careful pH management in final experimental setup. | 1 mg/mL in 10 mM NaOH |

| DMSO | Useful for reconstituting HFIP-treated peptide; can aid in solubility. | Must use anhydrous DMSO; final concentration in assays should be minimized. | 1-5 mM stock solution |

III. Quality Control: Ensuring a Monomeric Starting Point

Verifying the monomeric state of your Aβ(10-35) preparation is paramount for reproducible aggregation kinetics and reliable biological data.

A. Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate proteins and peptides based on their hydrodynamic radius.[6] It is an excellent method for confirming the absence of oligomers and aggregates in your Aβ(10-35) stock solution. A single peak corresponding to the molecular weight of the monomer provides confidence in your preparation.

B. Thioflavin T (ThT) Assay

The ThT fluorescence assay is a widely used method to monitor the formation of amyloid fibrils.[7][8] ThT exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures within fibrils. A low initial ThT fluorescence signal in your Aβ(10-35) preparation indicates a lack of pre-formed fibrils. This assay is particularly useful for monitoring the kinetics of aggregation over time.

IV. Best Practices for Preventing Unwanted Aggregation

-

Use clean tools: Contaminants can act as seeds for aggregation.[4]

-

Avoid vortexing: Vigorous agitation can promote fibril formation.[4]

-

Minimize bubbles: The air-water interface can be a nucleation site for aggregation.[4]

-

Work on ice: Low temperatures slow down the aggregation process.

-

Use low-binding plasticware: Aβ peptides can adhere to surfaces, which can influence concentration and aggregation.

V. Concluding Remarks

The study of Amyloid Beta-protein (10-35) provides invaluable insights into the fundamental mechanisms of amyloidogenesis. By approaching its handling and solubilization with a clear understanding of its biophysical properties and the rationale behind each methodological step, researchers can significantly enhance the reproducibility and reliability of their findings. The protocols and principles outlined in this guide are intended to serve as a robust foundation for the successful and consistent preparation of this challenging but essential peptide.

References

-

Oxford Academic. (n.d.). standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Oxford Academic. [Link]

-

peptides & elephants. (n.d.). [beta]-Amyloid (10-35) | 1 mg | EP10012_1. peptides & elephants. [Link]

-

ACS Bio & Med Chem Au. (n.d.). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Publications. [Link]

-

PubMed. (2007, February 9). The structure of the Alzheimer amyloid beta 10-35 peptide probed through replica-exchange molecular dynamics simulations in explicit solvent. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). MMPBSA Decomposition of the Binding Energy throughout a Molecular Dynamics Simulation of Amyloid-Beta (Aß 10−35 ) Aggregation. MDPI. [Link]

-

Wikipedia. (n.d.). Amyloid beta. Wikipedia. [Link]

-

PNAS. (n.d.). Molecular structure of a prevalent amyloid-β fibril polymorph from Alzheimer's disease brain tissue. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. (2025, August 5). Two-Dimensional Structure of β-Amyloid(10−35) Fibrils † | Request PDF. ResearchGate. [Link]

-

PLOS One. (n.d.). Real-Time Imaging and Quantification of Amyloid-β Peptide Aggregates by Novel Quantum-Dot Nanoprobes. PLOS One. [Link]

-

PMC. (n.d.). Amyloid beta: structure, biology and structure-based therapeutic development. National Center for Biotechnology Information. [Link]

-

ACS Publications. (n.d.). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Publications. [Link]

-

PMC. (n.d.). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2015, June 12). Can someone review my method for Amyloid beta 1-42 reconstitution?. ResearchGate. [Link]

-

PubMed. (n.d.). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. National Center for Biotechnology Information. [Link]

-

PubMed. (2021, April 26). Rapid size-exclusion high performance liquid chromatography method for the quality control of amyloid-β oligomers. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2017, October 24). Any other solvents for amyloid beta rather than HFIP?. ResearchGate. [Link]

-

ACS Publications. (n.d.). Structure of the β-Amyloid(10-35) Fibril. Journal of the American Chemical Society. [Link]

-

Department of Molecular Biology, SLU. (2012, November 28). Proteomics studies of neurotoxic amyloid β oligomers using size exclusion chromatography. [Link]

-

The Royal Society Publishing. (2017, January 1). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. The Royal Society Publishing. [Link]

-

Biomedical Research and Therapy. (2025, September 30). Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer's Disease. Biomedical Research and Therapy. [Link]

-

ResearchGate. (n.d.). A) Size-exclusion chromatography analysis of Aβ oligomer preparations... | Download Scientific Diagram. ResearchGate. [Link]

-

PNAS. (n.d.). Propagating structure of Alzheimer's β-amyloid(10–35) is parallel β-sheet with residues in exact register. Proceedings of the National Academy of Sciences. [Link]

-

ACS Publications. (n.d.). Benchmarking Implicit Solvent Folding Simulations of the Amyloid β(10−35) Fragment. ACS Publications. [Link]

-

ACS Publications. (2012, May 29). Thioflavin T Promotes Aβ(1–40) Amyloid Fibrils Formation. The Journal of Physical Chemistry Letters. [Link]

-

Taylor & Francis Online. (n.d.). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]

-

ACS Publications. (2021, January 17). Characterization of Homogeneous and Heterogeneous Amyloid-β42 Oligomer Preparations with Biochemical Methods and Infrared Spectroscopy Reveals a Correlation between Infrared Spectrum and Oligomer Size. ACS Publications. [Link]

-

Computational Biology and Drug Design Group. (2010, June 8). MMPBSA decomposition of the binding energy throughout a molecular dynamics simulation of amyloid-beta (Abeta(10-35)) aggregation. Computational Biology and Drug Design Group. [Link]

-

PubMed Central. (n.d.). Aβ Monomers Transiently Sample Oligomer and Fibril-like Configurations: Ensemble Characterization Using a Combined MD/NMR Approach. National Center for Biotechnology Information. [Link]

-

Encyclopedia MDPI. (2021, October 22). Amyloid Beta Oligomers. MDPI. [Link]

-

SciSpace. (n.d.). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous. SciSpace. [Link]

-

NCBI. (n.d.). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Structural Insights into Aβ42 Oligomers Using Site-directed Spin Labeling. National Center for Biotechnology Information. [Link]

-

Frontiers. (n.d.). Identification and characterization of Aβ peptide interactors in Alzheimer's disease by structural approaches. Frontiers. [Link]

Sources

- 1. [beta]-Amyloid (10-35) | 1 mg | EP10012_1 [peptides.de]

- 2. The structure of the Alzheimer amyloid beta 10-35 peptide probed through replica-exchange molecular dynamics simulations in explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amyloid beta - Wikipedia [en.wikipedia.org]

- 4. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 5. bachem.com [bachem.com]

- 6. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 7. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

Unraveling the Ephemeral Monomer: A Technical Guide to the Structural Analysis of Amyloid β-Protein (10-35)

Foreword: The Monomer Conundrum in Alzheimer's Disease

The amyloid cascade hypothesis has long positioned the aggregation of amyloid β-protein (Aβ) as a central event in the pathogenesis of Alzheimer's disease.[1] While extensive research has focused on the neurotoxic oligomeric and fibrillar forms of Aβ, the initial monomeric state remains a critical yet enigmatic piece of the puzzle. The transient and conformationally dynamic nature of monomeric Aβ presents a formidable challenge to structural biologists. Understanding the fleeting structures of these monomers is paramount, as they represent the fundamental building blocks of the toxic aggregates and, therefore, a prime target for therapeutic intervention. This guide focuses on a key fragment, Aβ(10-35), which encompasses the core self-recognition site and is instrumental in fibrillogenesis.[2] We will delve into the advanced biophysical and computational techniques employed to characterize the elusive structure of monomeric Aβ(10-35), providing a comprehensive resource for researchers dedicated to deciphering the molecular origins of Alzheimer's disease.

The Significance of Aβ(10-35) in Amyloid Pathology

The full-length Aβ peptides, primarily Aβ(1-40) and Aβ(1-42), are derived from the proteolytic cleavage of the amyloid precursor protein (APP).[3] The Aβ(10-35) fragment is a crucial model system for several reasons:

-

Core Aggregation Domain: It contains the central hydrophobic cluster (residues 17-21), which is critical for the self-association and formation of β-sheet structures characteristic of amyloid fibrils.[4]

-

Enhanced Solubility and Tractability: Compared to the full-length peptides, Aβ(10-35) offers improved solubility and more manageable aggregation kinetics, facilitating the preparation of homogenous samples for biophysical studies.[2]

-

Biological Relevance: Despite being a fragment, Aβ(10-35) can form fibrils that are morphologically similar to those of the full-length peptide and can seed the aggregation of full-length Aβ.[2]

The Challenge of Monomeric Aβ: A Landscape of Dynamic Conformations

The primary obstacle in studying monomeric Aβ(10-35) is its intrinsic disorder. In aqueous solution, it does not adopt a single, stable three-dimensional structure. Instead, it exists as a dynamic ensemble of interconverting conformations.[5] This conformational heterogeneity makes it unsuitable for high-resolution structural techniques like X-ray crystallography in its monomeric state. Therefore, a multi-pronged approach combining various biophysical and computational methods is essential to capture a holistic view of its structural landscape.

A Multi-Modal Approach to Structural Characterization

A robust structural analysis of monomeric Aβ(10-35) necessitates the integration of multiple techniques, each providing a unique piece of the structural puzzle. This section will detail the key experimental and computational workflows, emphasizing the rationale behind their application.

Peptide Synthesis and Purification: The Foundation of Reliable Data

Protocol 1: Solid-Phase Peptide Synthesis and Purification of Aβ(10-35)

-

Synthesis: Aβ(10-35) is typically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][6]

-

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a standard cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A C18 column is typically used with a water/acetonitrile gradient containing a small percentage of TFA.

-

Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[2][6]

-

Lyophilization and Storage: The purified peptide is lyophilized and stored at -20°C or -80°C to prevent degradation and aggregation.

Self-Validation: The combination of analytical HPLC and MALDI-TOF MS provides a stringent quality control checkpoint, ensuring that the peptide is of the correct molecular weight and high purity before proceeding with structural studies.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure at Atomic Resolution

Solution-state NMR is a powerful technique for characterizing the structure and dynamics of proteins in solution.[7] While the conformational heterogeneity of monomeric Aβ(10-35) precludes the determination of a single static structure, NMR can provide invaluable information about the ensemble of conformations present.

Workflow for NMR Analysis of Monomeric Aβ(10-35)

Figure 1: A generalized workflow for the solution-state NMR analysis of monomeric Aβ(10-35).

Causality in Experimental Choices:

-

Isotopic Labeling: The use of ¹⁵N and ¹³C isotopes is essential for resolving the crowded spectra of even a relatively small peptide like Aβ(10-35) and for performing the necessary multidimensional experiments for resonance assignment.[7]

-

Monomer-Stabilizing Conditions: The choice of buffer is critical to prevent aggregation during the often lengthy NMR experiments. This typically involves low peptide concentrations, low ionic strength, and a slightly acidic pH.

-

Multidimensional NMR: Experiments like HSQC, HNCA, and HNCACB are required to assign the backbone resonances. NOESY experiments provide through-space correlations, which are used to generate distance restraints for structure calculations.

-

Ensemble Calculations: Given the peptide's flexibility, the goal is not to determine a single structure but rather a representative ensemble of conformations that are consistent with the experimental data.

Key Insights from NMR: NMR studies on Aβ fragments, including Aβ(10-35), have revealed a predominantly disordered structure in aqueous solution, characterized by transient turns and bends, with little to no stable α-helical or β-sheet content.[8][9] Some studies have identified a collapsed coil structure stabilized by van der Waals and electrostatic interactions.[8][10]

Circular Dichroism (CD) Spectroscopy: A Rapid Probe of Secondary Structure

CD spectroscopy is a valuable tool for rapidly assessing the secondary structure content of a peptide in solution.[11] It is particularly useful for monitoring conformational changes in response to environmental factors such as pH, temperature, or the addition of potential binding partners.

Protocol 2: CD Spectroscopic Analysis of Aβ(10-35)

-

Sample Preparation: Prepare a stock solution of purified Aβ(10-35) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 10-50 µM.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm.

-

Data Acquisition: Record the CD spectrum at the desired temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

-

Data Analysis: The resulting spectrum of molar ellipticity versus wavelength is analyzed using deconvolution algorithms (e.g., BeStSel) to estimate the percentage of different secondary structural elements (α-helix, β-sheet, turn, and random coil).[11]

Data Presentation: Secondary Structure Content of Monomeric Aβ(10-35) from CD Spectroscopy

| Secondary Structure | Estimated Percentage | Characteristic CD Signal |

| α-helix | Low | Negative bands at ~222 and ~208 nm, positive band at ~192 nm |

| β-sheet | Low | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | High | Strong negative band at ~198 nm |

Self-Validation: The characteristic shape of the CD spectrum provides an immediate qualitative assessment of the peptide's conformation. A spectrum dominated by a strong negative peak below 200 nm is a hallmark of a disordered peptide, providing confidence in the monomeric state of the sample.

Molecular Dynamics (MD) Simulations: A Computational Microscope

MD simulations provide a powerful computational approach to explore the conformational landscape of monomeric Aβ(10-35) with atomic-level detail.[5][12] By simulating the movements of atoms over time, MD can reveal transient structures and dynamic processes that are difficult to capture experimentally.

Workflow for MD Simulation of Monomeric Aβ(10-35)

Figure 2: A typical workflow for conducting and analyzing molecular dynamics simulations of monomeric Aβ(10-35).

Causality in Methodological Choices:

-

Explicit Solvent: Using an explicit water model is crucial for accurately capturing the hydrophobic effect and solvent interactions that drive the conformational dynamics of Aβ.[5]

-

Replica Exchange MD (REMD): For a peptide with a rugged energy landscape like Aβ(10-35), REMD is often employed to enhance conformational sampling and overcome energy barriers, providing a more comprehensive exploration of the conformational space.[13]

-

Trajectory Analysis: A variety of analyses are performed on the resulting trajectory to extract meaningful structural information. RMSD and RMSF provide insights into the overall stability and flexibility of the peptide. DSSP analysis tracks the evolution of secondary structures over time. Clustering algorithms group similar conformations to identify the most populated structural states.

Key Insights from MD Simulations: MD simulations of monomeric Aβ(10-35) have corroborated experimental findings of a highly dynamic and disordered state.[5][13] These simulations have also highlighted the importance of specific interactions, such as the salt bridge between Asp23 and Lys28, in stabilizing certain collapsed conformations that may act as precursors to aggregation.[5]

Integrating the Data: A Unified Model of the Monomeric State

By combining the insights from these complementary techniques, a more complete picture of the monomeric Aβ(10-35) structural ensemble emerges.

-

CD spectroscopy provides the initial, rapid assessment of a predominantly disordered state.

-

Solution-state NMR offers residue-specific information, confirming the lack of persistent secondary structure and providing distance restraints to define the boundaries of the conformational ensemble.

-

MD simulations bridge the gaps, providing a dynamic, atomic-level view of the transitions between different conformational sub-states and highlighting key intramolecular interactions.

The consensus from these approaches is that monomeric Aβ(10-35) in solution is best described as a collapsed coil, lacking stable α-helical or β-sheet structures.[8] It is a highly dynamic entity, with transient turns and a significant hydrophobic surface area that is likely a key driver of its propensity to aggregate.[8]

Future Directions and Therapeutic Implications

The structural characterization of monomeric Aβ is a critical first step in understanding the initiation of amyloid aggregation. Future research will likely focus on:

-

Advanced NMR Techniques: Paramagnetic relaxation enhancement (PRE) and other advanced NMR methods can provide longer-range distance information to better define the global fold of the monomeric ensemble.

-

Single-Molecule Techniques: Single-molecule fluorescence resonance energy transfer (smFRET) can directly probe the conformational dynamics of individual Aβ monomers.[14]

-

Cryo-Electron Microscopy (Cryo-EM): While challenging for small, dynamic monomers, advancements in cryo-EM may one day allow for the direct visualization of transiently populated states.

A thorough understanding of the structural features of monomeric Aβ(10-35) that predispose it to aggregation is essential for the rational design of therapeutics that can stabilize the non-toxic monomeric state or prevent its conversion to pathogenic oligomers.

References

-

Lansbury, P. T., Jr., Costa, P. R., Griffiths, J. M., Simon, E. J., Auger, M., Halverson, K. J., Kocisko, D. A., Hendsch, Z. S., Ashburn, T. T., Spencer, R. G., Tidor, B., & Griffin, R. G. (1995). Propagating structure of Alzheimer's β-amyloid(10–35) is parallel β-sheet with residues in exact register. Proceedings of the National Academy of Sciences, 92(22), 9811-9815. [Link]

-

Benzinger, T. L., Gregory, D. M., Burkholder, P. S., D'Avignon, D. A., & Meredith, S. C. (2000). Structure of the β-Amyloid(10-35) Fibril. Journal of the American Chemical Society, 122(35), 8412–8423. [Link]

-

Weber, D. K., Sani, M. A., & Gehman, J. D. (2014). A routine method for cloning, expressing and purifying Aβ(1–42) for structural NMR studies. Amino Acids, 46(10), 2415–2426. [Link]

-

Giri, R., & S. V., K. (2007). The structure of the Alzheimer amyloid beta 10-35 peptide probed through replica-exchange molecular dynamics simulations in explicit solvent. Journal of Molecular Biology, 366(1), 253-264. [Link]

-

Chen, G. F., Xu, T. H., Yan, Y., Zhou, Y. R., Jiang, Y., Melcher, K., & Xu, H. E. (2017). Amyloid beta: structure, biology and structure-based therapeutic development. Acta Pharmacologica Sinica, 38(9), 1205–1235. [Link]

-

Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., & Bowers, M. T. (2006). Amyloid β-protein monomer structure: a computational and experimental study. Protein Science, 15(3), 420-428. [Link]

-

Ahmad, B., Ramos-Gomes, F., Kun, S., & Azim, K. (2024). Biophysical insights into the molecular mechanisms of beta amyloid aggregation and its toxic effects in Alzheimer's disease. Frontiers in Neuroscience, 18, 1358043. [Link]

-

Kumar, A., & Dey, S. (2018). Synthesis and Purification of Amyloidogenic Peptides. ResearchGate. [Link]

-

Jasco. (2023). Circular Dichroism Spectroscopic Study of b-Amyloid Aggregation and the Effects of Inhibitors. Retrieved January 23, 2026, from [Link]

-

Protein Data Bank Japan. (n.d.). 1hz3 - ALZHEIMER'S DISEASE AMYLOID-BETA PEPTIDE (RESIDUES 10-35). Retrieved January 23, 2026, from [Link]

-

Plascencia-Villa, G., & Perry, G. (2023). Reevaluating the role of amyloid β-peptides in Alzheimer's disease: from pathogenic agents to protective chelation mechanisms. Frontiers in Aging Neuroscience, 15, 1133333. [Link]

-

Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., & Bowers, M. T. (2006). Amyloid β-protein monomer structure: A computational and experimental study. Protein Science, 15(3), 420-428. [Link]

-

Thirumalai, D., Klimov, D. K., & Dima, R. I. (2003). Dynamics of Asp23−Lys28 Salt-Bridge Formation in Aβ10-35 Monomers. Journal of the American Chemical Society, 125(48), 14890–14899. [Link]

-

Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20-33. [Link]

-

Ciślak, E., & Bobrowicz, M. (2023). Clinical Importance of Amyloid Beta Implication in the Detection and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10871. [Link]

-

Oliva, R., & Cavalli, A. (2010). MMPBSA decomposition of the binding energy throughout a molecular dynamics simulation of amyloid-beta (Abeta(10-35)) aggregation. Computational Biology and Drug Design Group. [Link]

-

Zhang, Y., & Yang, M. (2021). Experimental methods for studying amyloid cross‐interactions. Biophysical Reports, 1(1), 100004. [Link]

-

Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid β (11–28) fragment and its variants. Acta Biochimica Polonica, 52(2), 427-433. [Link]

-

Carballo-Pacheco, M., & Strodel, B. (2019). Molecular simulations of amyloid beta assemblies. Journal of the Royal Society Interface, 16(156), 20190135. [Link]

-

Wikipedia. (n.d.). Amyloid beta. Retrieved January 23, 2026, from [Link]

-

Tycko, R. (2011). Solid-State NMR Studies of β-Amyloid Fibrils and Related Assemblies. Methods in Molecular Biology, 670, 339-357. [Link]

-

Zhang, Y., & Yang, M. (2020). Single-molecule studies of amyloid proteins: from biophysical properties to diagnostic perspectives. Journal of the Royal Society Interface, 17(172), 20200587. [Link]

-

Giri, R., & S. V., K. (2007). The Structure of the Alzheimer Amyloid β 10-35 Peptide Probed through Replica-Exchange Molecular Dynamics Simulations in Explicit Solvent. ResearchGate. [Link]

-

Coles, M., Bicknell, W., Watson, A. A., Fairlie, D. P., & Craik, D. J. (1998). Solution Structures of Micelle-bound Amyloid β-(1-40) and β-(1-42) Peptides of Alzheimer's Disease. Journal of Molecular Biology, 289(3), 375-387. [Link]

Sources

- 1. Beta-amyloid pathway | Abcam [abcam.com]

- 2. Propagating structure of Alzheimer’s β-amyloid(10–35) is parallel β-sheet with residues in exact register - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid beta - Wikipedia [en.wikipedia.org]

- 4. Amyloid β-protein monomer structure: A computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structure of the Alzheimer amyloid beta 10-35 peptide probed through replica-exchange molecular dynamics simulations in explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub: are you are robot? [sci-hub.sg]

- 8. Amyloid beta: structure, biology and structure-based therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. case.edu [case.edu]

- 10. 1hz3 - ALZHEIMER'S DISEASE AMYLOID-BETA PEPTIDE (RESIDUES 10-35) - Summary - Protein Data Bank Japan [pdbj.org]

- 11. jasco-global.com [jasco-global.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Single-molecule studies of amyloid proteins: from biophysical properties to diagnostic perspectives | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Mechanism of Fibril Formation for Amyloid Beta-Protein (10-35)

Abstract

The aggregation of amyloid-beta (Aβ) peptides into insoluble fibrillar plaques is a central pathological hallmark of Alzheimer's disease (AD).[1][2] The Aβ(10-35) fragment, which encompasses the critical central hydrophobic cluster and key electrostatic domains of the full-length peptide, serves as an indispensable model for elucidating the molecular intricacies of fibrillogenesis.[3] This guide provides a detailed examination of the mechanistic pathway of Aβ(10-35) fibril formation, from its monomeric precursors to the assembly of mature fibrils. We will explore the conformational dynamics, key molecular interactions, and the hierarchical assembly process. Furthermore, this document details robust, self-validating experimental protocols for monitoring and characterizing the aggregation cascade, offering field-proven insights for researchers dedicated to developing therapeutic interventions for AD.

The Aβ(10-35) Monomer: A Conformationally Dynamic Precursor

The journey to fibril formation begins with the soluble Aβ(10-35) monomer. Contrary to a fixed structure, the monomer in solution is intrinsically disordered, existing as an ensemble of rapidly interconverting conformations.[2] Early nuclear magnetic resonance (NMR) studies characterized this state as a "collapsed coil," lacking significant stable secondary structure but compacted by van der Waals and electrostatic forces.[4] This conformational flexibility is the seed of its pathogenic potential.

Within this dynamic state, two regions are of paramount importance:

-

The Central Hydrophobic Core (CHC): Comprising residues LVFFA (17-21), this region is a primary driver for self-aggregation through hydrophobic-hydrophobic interactions.[5]

-

The Salt Bridge Region: The intramolecular salt bridge between the side chains of Aspartate-23 (D23) and Lysine-28 (K28) is a defining structural feature.[6] While not persistently stable in the isolated monomer due to the energetic penalty of desolvation, its transient formation is critical.[7] The D23-K28 salt bridge induces a crucial β-turn-like structure in the VGSN (24-27) region, creating a "pre-folded" or "assembly-competent" monomeric conformation that is primed for nucleation.[6][8] This pre-organization significantly lowers the kinetic barrier for aggregation.

The Hierarchical Aggregation Cascade

The self-assembly of Aβ(10-35) is a complex, multi-step process best described as a nucleated polymerization reaction.[5] This pathway involves the sequential formation of progressively larger and more structured species, from soluble oligomers to insoluble fibrils.

The process can be dissected into three primary phases:

-

Nucleation (Lag Phase): This is the thermodynamically unfavorable, rate-limiting initial step. Assembly-competent monomers associate to form an unstable nucleus or "seed." This process is slow because it requires the cooperative alignment of several monomers and the expulsion of solvating water molecules to establish stabilizing inter-peptide contacts.[7][8]

-

Elongation (Growth Phase): Once a stable nucleus is formed, it acts as a template for the rapid addition of further monomers. This elongation is a much faster, pseudo-first-order reaction, leading to the formation of linear, soluble protofibrils. During this phase, the characteristic cross-β-sheet structure, the hallmark of amyloid fibrils, is established and propagated.

-

Saturation (Plateau Phase): The reaction reaches a steady state as the concentration of available monomers is depleted. During this phase, protofibrils can associate laterally, anneal, and mature into the larger, insoluble, and highly ordered amyloid fibrils.

Figure 1: The hierarchical aggregation pathway of Aβ(10-35) from monomer to mature fibril.

The Architecture of the Aβ(10-35) Fibril

The final product of the aggregation cascade is a highly stable, ordered supramolecular structure. Extensive research using solid-state NMR, electron microscopy, and X-ray diffraction has revealed the detailed architecture of Aβ(10-35) fibrils.[1][9]

The key structural features are:

-

Parallel In-Register β-Sheets: The individual Aβ(10-35) peptides are arranged as extended β-strands oriented perpendicular to the main fibril axis.[1][9][10] These strands align in a parallel fashion, with identical amino acid residues from adjacent peptides stacked on top of each other ("in-register").[4][9] This arrangement maximizes inter-strand hydrogen bonding along the length of the fibril.

-

Laminated Sheet Structure: The mature fibril is composed of multiple β-sheets (studies suggest up to six) that are laminated together.[1] This layered construction contributes to the remarkable stability and insolubility of the fibrils.

-

Helical Twist: The laminated sheets are not perfectly flat but propagate with a slight helical twist along the fibril axis, resulting in a twisted, ribbon-like morphology.[1]

| Structural Parameter | Value/Description | Source |

| Secondary Structure | Extended Parallel β-Sheet | [9][10] |

| Peptide Orientation | Perpendicular to fibril axis | [1][7] |

| β-Sheet Arrangement | In-register, parallel | [4][9] |

| Inter-strand Distance | ~5.3 ± 0.3 Å | [9] |

| Overall Dimensions | Approx. 60 Å x 80 Å cross-section | [1] |

| Morphology | Laminated, twisting sheets | [1] |

Validated Methodologies for Mechanistic Investigation

A multi-faceted experimental approach is essential to comprehensively study the kinetics and structural evolution of Aβ(10-35) aggregation. The following protocols represent a self-validating system where kinetic, structural, and morphological data are correlated.

Figure 2: A self-validating workflow for studying Aβ(10-35) fibrillogenesis.

Thioflavin T (ThT) Fluorescence Assay: Monitoring Aggregation Kinetics

-

Causality & Rationale: Thioflavin T is a benzothiazole dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structures of amyloid fibrils. It does not bind effectively to monomers or random-coil oligomers. This property makes it an ideal probe for monitoring the formation of β-sheet-rich structures in real-time, allowing for the quantitative analysis of the lag, elongation, and saturation phases of aggregation.

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Aβ(10-35) peptide in DMSO.

-

Prepare a filtered, degassed aggregation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

-

Prepare a 500 µM ThT stock solution in the aggregation buffer and store it protected from light.

-

-

Assay Setup:

-

In a 96-well, non-binding black plate, add aggregation buffer.

-

Add ThT stock solution to each well to a final concentration of 10-20 µM.

-

Initiate the reaction by adding the Aβ(10-35) stock solution to a final peptide concentration of 10-50 µM. Mix gently by pipetting.

-

Include buffer-only and ThT-only controls.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Record fluorescence intensity every 5-10 minutes for 24-48 hours, with intermittent shaking between reads to promote aggregation.

-

-

Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve provides kinetic parameters: the lag time (nucleation), the maximum slope (elongation rate), and the final plateau (fibril mass).

-

Circular Dichroism (CD) Spectroscopy: Tracking Secondary Structure

-

Causality & Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to protein secondary structure. Aβ(10-35) monomers exhibit a CD spectrum characteristic of a random coil (strong negative peak ~198 nm). As aggregation proceeds, the spectrum shifts to one characteristic of a β-sheet structure (broad negative peak ~218 nm). This provides direct evidence of the conformational transition underlying fibril formation, validating the observations from the ThT assay.

-

Step-by-Step Protocol:

-